Cas no 41288-91-9 (6-chloro-N,N-dimethyl-pyridin-3-amine)

6-Chloro-N,N-dimethyl-pyridin-3-amine is a versatile heterocyclic compound featuring a chlorinated pyridine core with a dimethylamino substituent at the 3-position. This structure imparts significant utility in organic synthesis, particularly as a building block for pharmaceuticals, agrochemicals, and specialty chemicals. The electron-rich dimethylamino group enhances reactivity in nucleophilic substitution and metal-catalyzed coupling reactions, while the chloro substituent offers a handle for further functionalization. Its stability under standard conditions and compatibility with a range of solvents make it a practical intermediate for researchers. The compound’s well-defined reactivity profile and high purity ensure consistent performance in synthetic applications, supporting the development of complex molecular architectures.
6-chloro-N,N-dimethyl-pyridin-3-amine structure
41288-91-9 structure
Product Name:6-chloro-N,N-dimethyl-pyridin-3-amine
CAS No:41288-91-9
MF:C7H9ClN2
MW:156.612760305405
MDL:MFCD00234337
CID:1028431
PubChem ID:14116703
Update Time:2025-06-08

6-chloro-N,N-dimethyl-pyridin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 6-Chloro-N,N-dimethylpyridin-3-amine
    • 6-Chloro-n,n-dimethyl-3-pyridinamine
    • (6-chloro-pyridin-3-yl)-dimethyl-amine
    • 2-chloro-5-(N,N-dimethylamino)pyridine
    • 2-Cl-5-(Dimethylamino)pyridin
    • 3-Pyridinamine,6-chloro-N,N-dimethyl
    • 3-Pyridinamine, 6-chloro-N,N-dimethyl-
    • FCH840757
    • AK137751
    • N-methyl-(6-chloro-3-pyridyl)-methylamine
    • AX8259319
    • N-(6-chloropyridin-3-yl)-N,N-dimethylamine
    • 6-chloro-N,N-dimethyl-pyridin-3-amine
    • SB52613
    • AKOS006275229
    • CS-0138182
    • AC-907/25004696
    • 41288-91-9
    • DB-100595
    • DTXSID70556120
    • AS-63565
    • MFCD00234337
    • (6-Chloropyridin-3-yl)dimethylamine
    • SCHEMBL2125699
    • MDL: MFCD00234337
    • Inchi: 1S/C7H9ClN2/c1-10(2)6-3-4-7(8)9-5-6/h3-5H,1-2H3
    • InChI Key: OMLYCVHFZNARDJ-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C=N1)N(C)C

Computed Properties

  • Exact Mass: 156.04500
  • Monoisotopic Mass: 156.0454260g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 106
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 16.1

Experimental Properties

  • PSA: 16.13000
  • LogP: 1.80100

6-chloro-N,N-dimethyl-pyridin-3-amine Pricemore >>

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6-chloro-N,N-dimethyl-pyridin-3-amine Production Method

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